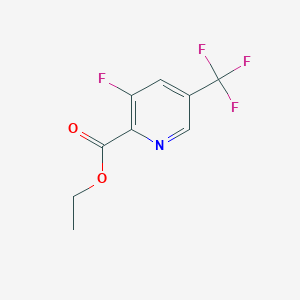

Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJDIPFEXRFVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is a halogenated pyridine derivative of significant interest in medicinal and agrochemical research. The strategic incorporation of both a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring creates a unique electronic landscape, influencing the molecule's reactivity, metabolic stability, and biological activity. This guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, and the expected reactivity of this compound, offering valuable insights for its application in the development of novel chemical entities.

The pyridine scaffold is a cornerstone in the design of bioactive molecules, and its functionalization with fluorine-containing substituents is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, while the fluoro group can modulate the basicity of the pyridine nitrogen and influence binding interactions with biological targets.[1][2]

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties

| Property | This compound | Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate |

| CAS Number | 207994-07-8[3] | 128073-16-5[4] |

| Molecular Formula | C₉H₇F₄NO₂[3] | C₉H₇ClF₃NO₂[4] |

| Molecular Weight | 237.15 g/mol [3] | 253.60 g/mol [4] |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | Colorless to light orange/yellow clear liquid |

| Boiling Point | Predicted to be slightly lower than the chloro-analogue | 276.8 °C at 760 mmHg[5] |

| Density | Predicted to be lower than the chloro-analogue | 1.389 g/cm³[5] |

| Solubility | Expected to be soluble in common organic solvents | Soluble in common organic solvents |

| LogP (Predicted) | Expected to be slightly lower than the chloro-analogue | 2.93[5] |

Rationale for Predicted Differences:

-

Boiling Point and Density: Fluorine is smaller and less polarizable than chlorine. This generally leads to weaker intermolecular van der Waals forces, which would result in a lower boiling point and density for the fluoro-analogue compared to the chloro-analogue.

-

LogP: The logarithm of the partition coefficient (LogP) is a measure of lipophilicity. While both fluorine and chlorine increase lipophilicity compared to hydrogen, chlorine is generally considered to have a slightly greater contribution to lipophilicity than fluorine. Therefore, the LogP of the fluoro-compound is predicted to be slightly lower.

Synthesis and Purification

A robust and reliable synthesis of this compound can be envisioned starting from a readily available aminopyridine precursor, utilizing a modified Balz-Schiemann reaction. This classical transformation for the introduction of fluorine onto an aromatic ring proceeds via a diazonium salt intermediate.[5]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Diazotization of Ethyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate

-

To a cooled (0-5 °C) solution of tetrafluoroboric acid (HBF₄) in an appropriate solvent (e.g., water or ethanol), add Ethyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate portion-wise while maintaining the temperature.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt. The salt may precipitate from the solution.

Step 2: Fluorodediazoniation (Balz-Schiemann Reaction)

-

Isolate the precipitated diazonium salt by filtration and wash with cold diethyl ether.

-

Carefully dry the diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

-

In a flask equipped with a condenser, gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) until nitrogen evolution ceases. This thermal decomposition will yield the desired fluoro-pyridine.

Step 3: Purification

-

After cooling the reaction mixture, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the strong electron-withdrawing nature of the trifluoromethyl group, the fluoro substituent, and the ester functionality, which render the pyridine ring highly electron-deficient.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing groups. However, the positions are already substituted. The fluorine at the 3-position is generally less prone to displacement in SNAr reactions compared to halogens at the 2- or 4-positions of the pyridine ring. Nevertheless, under forcing conditions with strong nucleophiles, substitution of the fluoro group may be possible.

Hydrolysis of the Ester

The ethyl ester group can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-Fluoro-5-(trifluoromethyl)picolinic acid. This carboxylic acid can then serve as a precursor for the synthesis of amides, other esters, or can be subjected to decarboxylation reactions.

Reactions at the Pyridine Nitrogen

The electron-withdrawing substituents significantly decrease the basicity of the pyridine nitrogen, making it less susceptible to protonation or alkylation compared to unsubstituted pyridine.

Caption: Reactivity map of this compound.

Potential Applications

Trifluoromethylpyridines are a class of compounds with broad applications in the pharmaceutical and agrochemical industries.[6][7] The unique combination of substituents in this compound makes it a valuable building block for the synthesis of novel bioactive molecules.

-

Agrochemicals: Many commercial herbicides and insecticides contain the trifluoromethylpyridine moiety. This compound can serve as a key intermediate in the synthesis of new crop protection agents.

-

Pharmaceuticals: The incorporation of fluorine and trifluoromethyl groups can enhance the metabolic stability and cell permeability of drug candidates.[2] This makes this compound an attractive starting material for the development of new therapeutics targeting a wide range of diseases.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on data for analogous compounds, it should be considered as potentially causing skin and eye irritation, and may cause respiratory irritation.[4] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

For disposal, follow local regulations for chemical waste. Discharge into the environment should be avoided.

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a building block in drug discovery and agrochemical synthesis. While detailed experimental data for this specific compound is limited, a comprehensive understanding of its properties and reactivity can be derived from its chloro-analogue and established principles of fluorine chemistry. The proposed synthetic route via a Balz-Schiemann reaction provides a practical approach for its preparation. The insights provided in this guide are intended to facilitate the effective use of this promising intermediate in the development of next-generation chemical innovations.

References

- 1. fishersci.com [fishersci.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

- 6. fishersci.com [fishersci.com]

- 7. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

An In-depth Technical Guide to the NMR Analysis of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the Nuclear Magnetic Resonance (NMR) analysis of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate. We will delve into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for this highly functionalized heterocyclic compound. This document is designed to be a practical resource, blending established scientific principles with field-proven insights to ensure a thorough understanding of the NMR characterization of this molecule.

Introduction: The Significance of Fluorinated Pyridines

Fluorinated pyridine derivatives are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into a pyridine ring can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound combines several key functionalities: a pyridine core, an ethyl ester group, a fluorine substituent, and a trifluoromethyl (CF₃) group. A precise and unambiguous structural elucidation is therefore critical, and high-resolution NMR spectroscopy is the most powerful tool for this purpose. This guide will walk through the complete process of NMR analysis, from sample preparation to the fine details of spectral interpretation.

Theoretical Background: Predicting the NMR Landscape

The chemical structure of this compound dictates a unique and predictable NMR signature. The electronegativity of the fluorine and the CF₃ group, along with the anisotropic effects of the pyridine ring, creates a distinct electronic environment for each nucleus.

Predicted Chemical Shifts and Coupling Constants

Due to the unavailability of a publicly accessible experimental spectrum for this compound, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. These predictions provide a robust framework for interpreting experimental data.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-4 | ~8.3 - 8.5 | Doublet of quartets (dq) | ⁴J(H-F) ≈ 2-4 Hz, ⁵J(H-CF₃) ≈ 1-2 Hz |

| H-6 | ~8.7 - 8.9 | Doublet of quartets (dq) | ⁴J(H-F) ≈ 1-3 Hz, ⁵J(H-CF₃) ≈ 1-2 Hz | |

| -OCH₂CH₃ | ~4.4 - 4.6 | Quartet (q) | ³J(H-H) ≈ 7.1 Hz | |

| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet (t) | ³J(H-H) ≈ 7.1 Hz | |

| ¹³C | C-2 | ~162 - 164 | Doublet (d) | ²J(C-F) ≈ 15-20 Hz |

| C-3 | ~155 - 158 | Doublet (d) | ¹J(C-F) ≈ 240-260 Hz | |

| C-4 | ~135 - 138 | Doublet of quartets (dq) | ³J(C-F) ≈ 5-10 Hz, ²J(C-CF₃) ≈ 30-35 Hz | |

| C-5 | ~120 - 123 | Quartet (q) | ¹J(C-CF₃) ≈ 270-280 Hz | |

| C-6 | ~145 - 148 | Doublet of quartets (dq) | ³J(C-F) ≈ 3-5 Hz, ³J(C-CF₃) ≈ 3-5 Hz | |

| -C OO- | ~168 - 170 | Singlet (s) | - | |

| -OC H₂CH₃ | ~62 - 64 | Singlet (s) | - | |

| -OCH₂C H₃ | ~14 - 16 | Singlet (s) | - | |

| ¹⁹F | F-3 | ~ -115 to -125 | Singlet (or very fine multiplet) | - |

| -CF₃ | ~ -60 to -65 | Singlet (or very fine multiplet) | - |

Disclaimer: These are predicted values and may differ from experimental results. The purpose is to guide the user in spectral assignment.

Key Structural Features and Their NMR Signatures

-

Ethyl Ester Group: This group will present as a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons in the ¹H NMR spectrum, with a coupling constant of approximately 7.1 Hz.[2][3]

-

Pyridine Ring Protons (H-4 and H-6): These protons will appear in the aromatic region of the ¹H NMR spectrum. Their chemical shifts will be influenced by the electron-withdrawing nature of the adjacent nitrogen, the fluorine, and the trifluoromethyl group. They are expected to show complex splitting patterns due to coupling with the fluorine atom at position 3 and the CF₃ group at position 5.

-

Fluorine at C-3: The ¹⁹F NMR spectrum is expected to show a signal for the fluorine at the 3-position. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[1]

-

Trifluoromethyl Group at C-5: The three equivalent fluorine atoms of the CF₃ group will give rise to a single, sharp signal in the ¹⁹F NMR spectrum.[4] The strong electron-withdrawing nature of this group will significantly influence the chemical shifts of the adjacent nuclei.

Experimental Protocols

A meticulously executed experimental protocol is the foundation of high-quality NMR data. The following sections provide a step-by-step guide for the NMR analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[5]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other options include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆. The choice of solvent can slightly alter the chemical shifts.[1]

-

Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[6]

-

Sample Filtration: To ensure a homogeneous magnetic field, it is imperative to remove any particulate matter. Dissolve the sample in a small vial and filter it through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube.[3]

-

NMR Tube: Use a high-quality, clean, and unscratched 5 mm NMR tube to avoid distortions in the magnetic field.

NMR Data Acquisition

The following are general parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 8-16 scans are usually sufficient for a well-concentrated sample.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is recommended due to the large chemical shift dispersion of fluorine.[7]

-

Referencing: An external reference standard, such as CFCl₃ (trichlorofluoromethane) or C₆F₆ (hexafluorobenzene), is often used.[7]

-

Data Processing

Modern NMR software simplifies the processing of raw data (Free Induction Decay - FID) into a readable spectrum.

-

Fourier Transformation: This mathematical process converts the time-domain FID signal into the frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is essential for accurate integration.

-

Referencing: The spectrum is calibrated to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard.[1]

-

Integration: The area under each peak is integrated to determine the relative number of nuclei.

-

Peak Picking: The precise chemical shift of each peak is identified.

Several software packages are available for NMR data processing and analysis, including Mnova and TopSpin.[8][9]

Spectral Analysis and Interpretation

A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra will allow for the complete structural elucidation of this compound.

¹H NMR Spectrum

-

Aromatic Region (δ ~8.0-9.0 ppm): Two distinct signals are expected for H-4 and H-6. These will likely be complex multiplets due to coupling with each other, the fluorine at C-3, and the CF₃ group at C-5. The exact multiplicity will depend on the relative magnitudes of the coupling constants.

-

Ethyl Group (δ ~4.4-4.6 and 1.3-1.5 ppm): A clean quartet and triplet will be observed for the -OCH₂CH₃ group, confirming its presence.

¹³C NMR Spectrum

-

Aromatic Region (δ ~120-165 ppm): The five carbon atoms of the pyridine ring will be observed in this region. The carbon directly attached to the fluorine (C-3) will show a large one-bond coupling constant (¹J(C-F) ≈ 240-260 Hz).[10] The carbon of the CF₃ group (C-5) will also exhibit a large ¹J(C-F) coupling and will appear as a quartet. The other ring carbons will show smaller, long-range couplings to the fluorine and the CF₃ group.

-

Ester Group (δ ~168-170, 62-64, 14-16 ppm): The carbonyl carbon, the methylene carbon, and the methyl carbon of the ethyl ester will be present.

¹⁹F NMR Spectrum

-

Two Distinct Signals: The spectrum will show two singlets (or very finely split multiplets). One will be in the region characteristic of an aromatic fluorine, and the other in the region for a trifluoromethyl group. The relative integration of these peaks will be 1:3.

Advanced NMR Experiments for Unambiguous Assignment

For complex molecules like this, 2D NMR experiments are invaluable for confirming assignments.

-

COSY (Correlation Spectroscopy): Will show correlations between coupled protons, for example, between the -OCH₂- and -CH₃ protons of the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is essential for assigning the carbons of the pyridine ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons and for confirming the connectivity of the substituents to the pyridine ring.

Conclusion

The NMR analysis of this compound is a multi-faceted process that requires a systematic approach. By combining a sound theoretical understanding of the expected spectral features with meticulous experimental technique and the application of 1D and 2D NMR experiments, a complete and unambiguous structural elucidation can be achieved. This guide provides the necessary framework for researchers to confidently undertake the NMR characterization of this and other complex fluorinated molecules, ensuring the scientific integrity of their work in drug discovery and materials science.

References

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 9. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a compound of increasing interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document moves beyond theoretical data to offer field-proven insights into the practical aspects of its analysis. We will explore the predictable yet complex fragmentation patterns of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for method development, data interpretation, and structural elucidation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

Introduction: The Analytical Challenge and Opportunity

This compound is a heterocyclic compound featuring several functionalities that contribute to its unique chemical properties and, consequently, its mass spectrometric fingerprint. The presence of a pyridine ring, an ethyl ester, a fluorine atom, and a trifluoromethyl group makes this molecule a compelling subject for mass spectrometric analysis. The stability of the pyridine ring suggests that the molecular ion will likely be prominent, providing a clear indication of the molecule's mass.[1][2] However, the interplay between the electron-withdrawing trifluoromethyl group and the fluorine atom can lead to intricate fragmentation pathways, offering a wealth of structural information. Understanding these pathways is paramount for unambiguous identification and quantification in complex matrices.

Physicochemical Properties and Their Mass Spectrometric Implications

To effectively analyze a compound using mass spectrometry, a foundational understanding of its chemical properties is essential. While specific experimental data for this compound is not widely published, we can infer its properties from the closely related analogue, Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate.[3][4]

| Property | Predicted/Inferred Value | Implication for Mass Spectrometry |

| Molecular Formula | C9H7F4NO2 | --- |

| Molecular Weight | 237.15 g/mol | The nominal mass will be observed in low-resolution MS. |

| Monoisotopic Mass | 237.0413 Da | The exact mass to be targeted in high-resolution MS for unambiguous identification. |

| Volatility | Moderately volatile | Suitable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). |

| Polarity | Moderately polar | The ester and pyridine nitrogen allow for efficient ionization via ESI. |

| Chemical Stability | Stable | The aromatic pyridine core provides significant stability.[1][2] |

These properties suggest that both GC-MS with Electron Ionization (EI) and LC-MS with Electrospray Ionization (ESI) are viable analytical strategies. The choice between these techniques will depend on the specific research question, sample matrix, and desired sensitivity.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[5] This provides a detailed structural fingerprint of the molecule.

Predicted EI Fragmentation Pathway

The EI mass spectrum of this compound is anticipated to be rich with fragment ions. The initial event is the removal of an electron to form the molecular ion (M•+). From there, several fragmentation routes are plausible, driven by the relative stabilities of the resulting ions and neutral losses.

A key fragmentation pathway for esters is the loss of the ethoxy radical (•OCH2CH3) to form a stable acylium ion.[6] Additionally, the presence of the trifluoromethyl group often leads to its expulsion as a radical (•CF3).[7] The fluorine atom can also be lost as a radical (•F) or be involved in rearrangements.

Below is a DOT script visualizing the predicted EI fragmentation pathway.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-EI-MS

This protocol provides a starting point for the analysis of this compound using GC-EI-MS. Optimization will be necessary based on the specific instrumentation used.

1. Sample Preparation:

- Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

- Perform serial dilutions to a final concentration of 1-10 µg/mL.

2. GC Parameters:

- Injector: Split/splitless, 250 °C, split ratio 20:1.

- Carrier Gas: Helium, constant flow of 1.2 mL/min.

- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).

- Oven Program: 50 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

3. MS Parameters:

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40-350.

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal fragmentation.[5] This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.

Predicted ESI-MS and MS/MS Fragmentation

In positive ion mode ESI, this compound is expected to readily form the protonated molecule [M+H]+ at m/z 238. Collision-Induced Dissociation (CID) of this precursor ion will likely lead to fragmentation pathways that differ from EI due to the even-electron nature of the ion.

Common neutral losses from protonated molecules include small, stable molecules. For this compound, the loss of ethylene (C2H4) from the ethyl group is a likely fragmentation pathway. The loss of the entire ethoxy group as ethanol (C2H5OH) is also plausible.

Below is a DOT script visualizing the ESI-MS/MS workflow and predicted fragmentation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

- 4. Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

An In-depth Technical Guide to Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS: 207994-07-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. The strategic placement of fluorine and a trifluoromethyl group on the pyridine scaffold imparts unique electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of complex bioactive molecules.[1][2] This document details the physicochemical properties, a validated synthetic pathway via Fischer esterification of its carboxylic acid precursor, detailed experimental protocols, and safety information. The guide is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel chemical entities.

Introduction and Significance

This compound (CAS No. 207994-07-8) belongs to the class of trifluoromethylpyridines (TFMPs), which are crucial structural motifs in a wide array of modern agrochemicals and pharmaceuticals.[1][3] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The additional presence of a fluorine atom further modulates the electronic landscape of the pyridine ring, offering fine-tuning of reactivity and physicochemical properties. This makes the title compound a highly sought-after intermediate for creating new chemical entities with potentially improved efficacy and pharmacokinetic profiles.[1]

The pyridine core itself is a prevalent feature in numerous biologically active compounds, and its combination with fluorine-containing substituents has led to the development of successful drugs and pesticides.[1][3] This guide aims to consolidate the available technical information on this specific building block to facilitate its effective use in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties for this compound is provided below. While a complete, experimentally verified dataset for this specific molecule is not publicly available, the data presented is a combination of information from suppliers and predicted values based on its structure.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 207994-07-8 | Multiple Suppliers |

| Molecular Formula | C₉H₇F₄NO₂ | [4] |

| Molecular Weight | 237.15 g/mol | [4] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General observation for similar compounds |

| Storage | Sealed in dry, room temperature conditions | [4] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two distinct aromatic protons on the pyridine ring, likely appearing as doublets or doublet of doublets in the 8-9 ppm region, showing coupling to each other and to the fluorine atom.

-

¹³C NMR: The carbon NMR will be characterized by the carbonyl carbon of the ester at ~160-165 ppm, carbons of the ethyl group, and four distinct aromatic carbons. The carbons attached to the fluorine and trifluoromethyl groups will show characteristic quartet and doublet splittings, respectively, with large coupling constants (J-CF).

-

¹⁹F NMR: Two signals are expected: one for the single fluorine atom on the ring and a singlet for the -CF₃ group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 237. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OEt, 45 Da) and the trifluoromethyl group (-CF₃, 69 Da).

Synthesis and Experimental Protocols

The most direct and industrially relevant synthetic route to this compound is through the esterification of its corresponding carboxylic acid, 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 89402-28-8).

Diagram 1: Synthetic Pathway

Caption: Fischer esterification of the precursor acid.

Part A: Synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Precursor)

A definitive, published, step-by-step protocol for the synthesis of this specific precursor is not widely available. However, general methods for the synthesis of related trifluoromethylpyridine carboxylic acids often involve the construction of the pyridine ring from trifluoromethyl-containing building blocks or the oxidation of a suitable precursor.[1] For the purpose of this guide, we will assume the availability of this precursor, which can be sourced from commercial suppliers.[4]

Part B: Fischer Esterification to this compound (Target Compound)

The following is a generalized yet robust protocol for the Fischer esterification, adapted for this specific substrate based on standard laboratory procedures.[5][6][7] This protocol is designed to be self-validating through in-process checks and final product characterization.

Materials and Equipment:

-

3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid

-

Absolute Ethanol (200 proof), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)

-

Round-bottom flask with reflux condenser and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid in a large excess of absolute ethanol (typically used as the solvent, ~10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 equivalents) to the solution. The addition is exothermic and should be done slowly.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (boiling point of ethanol is ~78 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid. A typical reaction time is 4-12 hours.

-

Work-up - Quenching and Neutralization: After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-water. This will dilute the acid and precipitate the ester if it is a solid, or form a separate layer if it is a liquid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volume of the initial reaction). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with:

-

Saturated aqueous NaHCO₃ solution to neutralize any remaining acid (caution: CO₂ evolution).

-

Water.

-

Brine to remove excess water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

Applications in Synthesis

This compound is a versatile building block for introducing the 3-fluoro-5-(trifluoromethyl)picolinoyl moiety into larger molecules. Its primary utility lies in its role as an intermediate in the synthesis of high-value agrochemicals (fungicides, herbicides, insecticides) and pharmaceutical candidates.[1][3][5]

Diagram 2: Application Workflow

Caption: Common synthetic transformations of the title compound.

The ester functional group can be readily converted into other functionalities. For instance:

-

Amide Formation: Reaction with primary or secondary amines (either directly at high temperatures or after conversion to the acyl chloride) yields the corresponding amides. This is a common step in the synthesis of many active pharmaceutical ingredients and agrochemicals.

-

Hydrazide Formation: Treatment with hydrazine hydrate can convert the ester into the corresponding hydrazide, which is a versatile intermediate for constructing various heterocyclic systems like pyrazoles or triazoles.

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, data from suppliers and structurally related compounds provide essential safety guidance.[4]

Hazard Identification:

-

Signal Word: Warning[4]

-

Hazard Statements:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/ eye protection/ face protection.[4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is imperative to handle this chemical in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its synthesis via Fischer esterification is a straightforward and scalable process. This guide provides the foundational knowledge required for its safe handling, synthesis, and application in creating novel and potentially impactful molecules.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. 89402-28-8 Cas No. | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 5. cerritos.edu [cerritos.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Physical properties of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate

Introduction

This compound is a highly functionalized heterocyclic compound belonging to the family of trifluoromethylpyridines (TFMPs). The unique combination of a pyridine core, an ethyl carboxylate group, a fluorine atom, and a trifluoromethyl group imparts distinct physicochemical properties that make it a valuable building block in medicinal chemistry and agrochemical synthesis. Fluorinated functional groups are present in a significant percentage of modern pharmaceuticals and agrochemicals, where they are used to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3] Specifically, the trifluoromethyl group is a key moiety in numerous commercial products.[3] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines experimental protocols for its characterization, and discusses the structural basis for its chemical behavior, offering a critical resource for researchers in drug discovery and chemical development.

Molecular Structure and Core Identifiers

The foundational step in understanding the properties of any chemical entity is a thorough analysis of its molecular structure. The arrangement of atoms and functional groups in this compound dictates its electronic distribution, steric profile, and potential for intermolecular interactions.

The compound is registered under CAS Number 207994-07-8 .[4]

Caption: Molecular structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 207994-07-8 | [4] |

| Molecular Formula | C₉H₇F₄NO₂ | [4] |

| Molecular Weight | 237.15 g/mol |[4] |

The Causality of Fluorine Substitution on Physicochemical Properties

The presence of both a single fluorine atom and a trifluoromethyl group on the pyridine ring dramatically influences the molecule's properties. Understanding this influence is key to predicting its behavior in experimental and biological systems.

-

Inductive Effects: The high electronegativity of the fluorine atom at the C3 position and the potent electron-withdrawing nature of the trifluoromethyl group at the C5 position significantly lower the electron density of the pyridine ring. This has profound effects on the basicity of the ring nitrogen, making it considerably less basic than pyridine itself.

-

Lipophilicity: The trifluoromethyl group is known to substantially increase a molecule's lipophilicity (fat-solubility). This property is critical in drug development for enhancing membrane permeability and bioavailability.[1] The ethyl ester group also contributes to this property.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The CF₃ group, in particular, is highly resistant to metabolic degradation, which can increase the in vivo half-life of a drug candidate.

-

Intermolecular Interactions: The fluorine substituents can participate in unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can influence crystal packing and ligand-receptor binding.

Tabulated Physical Properties

Direct experimental data for this compound is not widely published. Therefore, this section presents data for structurally similar compounds to provide a reasonable estimation of its properties. It is imperative for researchers to experimentally verify these properties for the specific compound of interest.

Table 2: Physical Property Data (Observed and Analog-Based)

| Property | Value | Notes and Source |

|---|---|---|

| Appearance | Clear, colorless to pale yellow liquid | Predicted. Based on the appearance of the analogous compound, Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate.[5][6] |

| Melting Point | 45-48 °C | Value for the related compound Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate.[7] The target compound may be a low-melting solid or a liquid at room temperature. |

| Boiling Point | ~277 °C at 760 mmHg | Estimated. Based on Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (276.8 °C at 760 mmHg).[8] Another analog boils at 66 °C under high vacuum (0.008 mmHg).[6] |

| Density | ~1.39 g/cm³ | Estimated. Based on Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (1.389 g/cm³).[8] |

| Refractive Index | ~1.46 | Estimated. Based on Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (1.466).[8] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF, DMSO). Poorly soluble in water. | Predicted. The ethyl ester group enhances solubility in organic media.[8] The fluorinated groups increase lipophilicity. |

| pKa (of protonated pyridine) | -3 to -4 | Predicted. The strong electron-withdrawing groups significantly reduce the basicity of the pyridine nitrogen. Value for the chloro-analog is predicted at -3.19.[8] |

Spectroscopic Characterization: A Self-Validating Workflow

The definitive confirmation of the structure and purity of this compound requires a suite of spectroscopic techniques. The following protocols represent a self-validating system, where data from each method corroborates the others to provide an unambiguous chemical fingerprint.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. H33967.09 [thermofisher.com]

- 6. Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate | 128073-16-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is a key building block in modern medicinal and agrochemical research, prized for the unique physicochemical properties imparted by its fluorine and trifluoromethyl substituents.[1][2] Understanding the stability of this molecule is paramount for ensuring the integrity of research outcomes, the viability of scaled production, and the safety and efficacy of downstream products. This guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound, grounded in established chemical principles and field-proven methodologies. We will delve into the molecular characteristics that govern its stability, outline potential degradation pathways, and provide detailed protocols for assessing its purity and degradation under various stress conditions.

Molecular Structure and Physicochemical Properties: The Foundation of Stability

The stability of this compound is intrinsically linked to its unique molecular architecture. The pyridine ring, an electron-deficient heterocycle, is further deactivated by the presence of two potent electron-withdrawing groups: a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position.[3]

-

Electron-Withdrawing Effects: The high electronegativity of the fluorine atom and the strong inductive effect of the trifluoromethyl group significantly reduce the electron density of the pyridine ring.[3] This electronic modification enhances the molecule's resistance to oxidative degradation.[4]

-

The Ester Moiety: The ethyl carboxylate group at the 2-position is the most probable site of chemical instability, primarily susceptible to hydrolysis.

-

Carbon-Fluorine Bonds: The carbon-fluorine bonds, particularly within the trifluoromethyl group, are exceptionally strong, conferring high metabolic and chemical stability to this part of the molecule.[4][5]

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₄NO₂ | N/A |

| Molecular Weight | 253.15 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 276.8 °C at 760 mmHg | [6] |

| Flash Point | 121.2 °C | [6] |

| Density | 1.389 g/cm³ | [6] |

Recommended Storage and Handling: A Proactive Approach to Preservation

Proper storage and handling are critical to maintaining the purity and stability of this compound. The following recommendations are based on best practices for handling fluorinated heterocyclic compounds.

Optimal Storage Conditions:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended to minimize the rate of potential hydrolytic degradation.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and atmospheric oxygen.

-

Container: Use tightly sealed containers made of inert materials, such as amber glass, to protect from light and moisture.

-

Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents, which can catalyze degradation.

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Potential Degradation Pathways: Understanding the Chemistry of Instability

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.[7][8] Based on the structure of this compound, the following degradation pathways are most likely under stress conditions.

Hydrolytic Degradation

The ester functional group is the most susceptible to hydrolysis, which can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid and ethanol.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt and ethanol.

Photodegradation

Fluorinated aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[9] While the trifluoromethyl group itself is generally stable, the pyridine ring can undergo photochemical reactions.[10] The exact photoproducts can be complex and may involve ring opening or the formation of polymeric materials. It is also possible for the C-F bond to undergo photolytic cleavage, although this is less common for heteroaromatic systems compared to benzylic ones.[9]

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The likely initial step is the cleavage of the ester bond, potentially leading to decarboxylation of the resulting carboxylic acid at very high temperatures. The strong C-F bonds suggest that the trifluoromethyl group will be relatively stable under moderate thermal stress.

Oxidative Degradation

The electron-deficient nature of the pyridine ring, enhanced by the fluoro and trifluoromethyl substituents, makes it relatively resistant to oxidation.[4] However, under strong oxidative conditions (e.g., exposure to hydrogen peroxide or other strong oxidizing agents), degradation can still occur, potentially leading to the formation of N-oxides or ring-opened products.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products.[11] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose.

Stability-Indicating HPLC Method

This protocol provides a starting point for a stability-indicating HPLC method. Method validation should be performed according to ICH guidelines.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 30% B, ramp to 90% B over 15 min, hold for 5 min, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

Forced Degradation Studies Protocol

Forced degradation studies should be performed to demonstrate the specificity of the analytical method and to identify potential degradation products.[7][8]

a) Acid Hydrolysis:

-

To 1 mL of the 1 mg/mL stock solution, add 1 mL of 1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Cool to room temperature and neutralize with 1 M NaOH.

-

Dilute to a final volume of 10 mL with mobile phase and analyze by HPLC.

b) Base Hydrolysis:

-

To 1 mL of the 1 mg/mL stock solution, add 1 mL of 1 M NaOH.

-

Incubate at room temperature for 4 hours.

-

Neutralize with 1 M HCl.

-

Dilute to a final volume of 10 mL with mobile phase and analyze by HPLC.

c) Oxidative Degradation:

-

To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide.

-

Incubate at room temperature for 24 hours, protected from light.

-

Quench any remaining peroxide by adding a small amount of sodium bisulfite solution.

-

Dilute to a final volume of 10 mL with mobile phase and analyze by HPLC.

d) Thermal Degradation:

-

Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

-

Dissolve the stressed sample in acetonitrile to a concentration of 1 mg/mL.

-

Dilute to a final concentration of 0.1 mg/mL with mobile phase and analyze by HPLC.

e) Photostability:

-

Expose a solution of the compound (0.1 mg/mL in acetonitrile) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the exposed sample by HPLC. A control sample should be kept in the dark under the same conditions.

Conclusion

This compound is a relatively stable compound, with its primary liability being the potential for hydrolysis of the ethyl ester group. The electron-withdrawing fluorine and trifluoromethyl substituents enhance the stability of the pyridine ring towards oxidative degradation. By adhering to the recommended storage and handling procedures, the integrity of this valuable research chemical can be maintained. The provided protocols for forced degradation studies and the stability-indicating HPLC method offer a robust framework for assessing the purity and stability of this compound, ensuring the reliability and reproducibility of experimental results in drug discovery and development.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

- 7. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Affordable Price General Purpose Epoxy Resin - EpoxiCure, Specifications & Applications [nanochemazone.org]

- 11. researchgate.net [researchgate.net]

Strategic Synthesis of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate: A Guide to Starting Materials and Core Synthetic Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is a pivotal fluorinated building block in the synthesis of high-value molecules within the agrochemical and pharmaceutical industries.[1][2] Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and lipophilicity, a fluorine atom for modulating electronic properties, and a reactive ester handle, makes it a sought-after intermediate.[1] This technical guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the selection of strategic starting materials and the rationale behind key reaction steps. We will dissect the most prevalent industrial and laboratory-scale approaches, including late-stage fluorination and esterification strategies, and delve into the synthesis of the core chlorinated pyridine precursors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this important compound.

Introduction and Retrosynthetic Analysis

The synthesis of highly substituted pyridine rings is a non-trivial challenge in organic chemistry. For this compound (CAS No. 1245817-48-8), the synthetic strategy hinges on the carefully orchestrated introduction of three distinct substituents onto the pyridine core. The molecule's value often lies in its role as an intermediate for more complex products, such as novel herbicides and respiratory syncytial virus (RSV) inhibitors.[3][4]

A logical retrosynthetic analysis reveals two primary disconnection points, suggesting two convergent and practical final-step syntheses from advanced, commercially available intermediates.

Diagram 1: Key Retrosynthetic Disconnections

Caption: High-level retrosynthesis of the target molecule.

This analysis identifies two key advanced precursors:

-

Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate : A direct precursor where the final step is a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom with fluorine.[5]

-

3-Fluoro-5-(trifluoromethyl)picolinic Acid : A precursor where the final step is the esterification of the carboxylic acid.[6][7]

The choice between these pathways often depends on the commercial availability, cost, and scalability of these respective starting materials.

Pathway 1: Late-Stage Halogen Exchange (Halex) Reaction

This is arguably the most common and industrially relevant pathway, leveraging the well-established halogen exchange (Halex) reaction. The starting material, Ethyl 3-Chloro-5-(trifluoromethyl)picolinate, is readily available from multiple chemical suppliers.[8]

Diagram 2: Late-Stage Fluorination Workflow

Caption: Workflow for the Halogen Exchange (Halex) reaction.

Causality and Experimental Choices

-

Fluorinating Agent : Potassium fluoride (KF) or cesium fluoride (CsF) are the reagents of choice.[3][9] CsF is more reactive due to its greater solubility and the weaker Cs-F bond, often allowing for milder reaction temperatures, but it is significantly more expensive.[3] For industrial scale-up, spray-dried KF is often employed to maximize surface area and reactivity.

-

Solvent : A polar aprotic solvent such as DMSO, N-methylpyrrolidinone (NMP), or sulfolane is critical.[3][9] These solvents effectively solvate the cation (K⁺ or Cs⁺), leaving a poorly solvated, "naked" fluoride anion. This dramatically increases the nucleophilicity of the fluoride, which is necessary to attack the electron-deficient pyridine ring.

-

Temperature : High temperatures (typically 120-200 °C) are required to overcome the high activation energy of this SNAr reaction.[3] The electron-withdrawing trifluoromethyl and carboxylate groups activate the 3-position towards nucleophilic attack, but breaking the strong C-Cl bond and overcoming ring deactivation by the nitrogen atom still requires significant thermal energy.

Exemplary Protocol

This protocol is illustrative, based on similar transformations described in patent literature.[3][9] All work should be conducted by trained professionals in a suitable fume hood with appropriate personal protective equipment.

-

To a dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq).

-

Add spray-dried potassium fluoride (2.0-3.0 eq) and a high-boiling polar aprotic solvent (e.g., sulfolane, 5-10 volumes).

-

Stir the mixture under a nitrogen atmosphere and heat to 190-200 °C.

-

Monitor the reaction progress by GC-MS or LC-MS. The reaction may take several hours to reach completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., toluene or ethyl acetate) and filter to remove inorganic salts.

-

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield the final product.

Pathway 2: Late-Stage Esterification

This pathway begins with 3-Fluoro-5-(trifluoromethyl)picolinic acid, which is also commercially available.[6][7] The final step is a standard esterification reaction.

Causality and Experimental Choices

This approach is straightforward and avoids the harsh conditions of the Halex reaction, but its viability depends on the cost-effectiveness of the starting acid compared to the chloro-ester.

-

Method 1: Fischer Esterification : This classic method involves heating the carboxylic acid in an excess of ethanol with a strong acid catalyst (e.g., concentrated H₂SO₄). The reaction is reversible, so using a large excess of ethanol and/or removing water as it forms is necessary to drive the reaction to completion.

-

Method 2: Acyl Chloride Formation : A higher-yielding, non-reversible method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The intermediate acyl chloride is then reacted with ethanol, often in the presence of a mild base (like pyridine or triethylamine) to scavenge the HCl byproduct.[10]

Exemplary Protocol (via Acyl Chloride)

-

In a dry reaction flask under a nitrogen atmosphere, suspend 3-Fluoro-5-(trifluoromethyl)picolinic acid (1.0 eq) in thionyl chloride (SOCl₂, 3-5 eq).

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until gas evolution ceases and the solution becomes clear.[10]

-

Cool the mixture and remove the excess SOCl₂ under reduced pressure.

-

Carefully add anhydrous ethanol (5-10 eq) to the crude acyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the target ester, which can be further purified if necessary.

Synthesis of Core Precursors: An Industrial Perspective

While the above pathways start from advanced intermediates, a comprehensive understanding requires examining the synthesis of these precursors. The trifluoromethylpyridine core is typically constructed industrially from simpler, bulk feedstocks like 3-picoline (3-methylpyridine).[1][2]

The synthesis of the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine is a foundational process.[1]

Diagram 3: Industrial Synthesis of the Trifluoromethylpyridine Core

Caption: Simplified industrial route to a key pyridine intermediate.

This multi-step process involves:

-

Side-Chain Chlorination : 3-picoline is treated with chlorine under radical conditions (e.g., UV light) to form 3-(trichloromethyl)pyridine.

-

Ring Chlorination : The pyridine ring is then chlorinated to introduce chlorine atoms at the 2- and 3-positions, yielding 2,3-dichloro-5-(trichloromethyl)pyridine.[1]

-

Fluorination : The trichloromethyl group is converted to the trifluoromethyl group via a halogen exchange reaction, typically using anhydrous hydrogen fluoride (HF) at elevated temperatures and pressures.[11] This step produces 2,3-dichloro-5-(trifluoromethyl)pyridine, a versatile intermediate.[1][11]

From this key intermediate, further functionalization, such as introducing the carboxylate group at the 2-position (e.g., via metallation and quenching with CO₂) and subsequent halogen exchange, would lead to the precursors for our target molecule.

Data Summary of Key Materials

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| Ethyl 3-Chloro-5-(trifluoromethyl)picolinate | 128073-16-5 | C₉H₇ClF₃NO₂ | Starting Material for Late-Stage Fluorination |

| 3-Fluoro-5-(trifluoromethyl)picolinic acid | 89402-28-8 | C₇H₃F₄NO₂ | Starting Material for Late-Stage Esterification |

| 3-Chloro-5-(trifluoromethyl)picolinic acid | 80194-68-9 | C₇H₃ClF₃NO₂ | Precursor to the chloro-ester |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C₆H₂Cl₂F₃N | Core Intermediate from industrial synthesis |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | 69045-83-6 | C₆H₂Cl₅N | Precursor to the trifluoromethyl group |

Conclusion

The synthesis of this compound can be efficiently achieved through well-defined pathways, primarily contingent on the choice of advanced starting materials. The late-stage halogen exchange from its 3-chloro analogue represents a robust and scalable method, widely adopted in industrial settings. Alternatively, a late-stage esterification of the corresponding picolinic acid provides a milder route, suitable for laboratory-scale synthesis where the starting acid is readily accessible. A deeper understanding of the synthesis of these core precursors, originating from fundamental feedstocks like 3-picoline, reveals the complex, multi-step processes required to construct these highly functionalized and valuable chemical building blocks. The optimal synthetic strategy for any research or development program will ultimately be dictated by a balance of starting material cost, process safety, required scale, and desired purity.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents [patents.google.com]

- 4. iskweb.co.jp [iskweb.co.jp]

- 5. echemi.com [echemi.com]

- 6. 89402-28-8|3-Fluoro-5-(trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]

- 7. 3-Fluoro-5-(trifluoromethyl)picolinic acid | 89402-28-8 [sigmaaldrich.com]

- 8. Ethyl 3-chloro-5-(trifluoromethyl)picolinate CAS 128073-16-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 10. bio-conferences.org [bio-conferences.org]

- 11. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

Retrosynthetic analysis of fluorinated pyridine carboxylates

An In-Depth Technical Guide to the Retrosynthetic Analysis of Fluorinated Pyridine Carboxylates

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Fluorinated pyridine carboxylates represent a cornerstone structural motif in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the pyridine scaffold can dramatically enhance metabolic stability, binding affinity, and lipophilicity, while the carboxylate group provides a critical handle for further functionalization or interaction with biological targets.[1][2][3][4] However, the synthesis of these molecules is often non-trivial, fraught with challenges in regioselectivity and functional group compatibility.[5][6][7] This guide provides a comprehensive overview of the primary retrosynthetic strategies for constructing fluorinated pyridine carboxylates. We will dissect three core approaches: Late-Stage Functionalization, the Building Block Approach via Cross-Coupling, and De Novo Ring Synthesis. By explaining the causality behind strategic choices and providing detailed, field-proven insights, this document serves as an essential resource for researchers navigating the synthesis of these valuable compounds.

Introduction: The Strategic Value of Fluorinated Pyridine Carboxylates

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous blockbuster pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its aromatic nature make it a versatile component for interacting with biological macromolecules. The introduction of fluorine, the most electronegative element, imparts unique properties to the pyridine ring.[1] It can alter the pKa of the pyridine nitrogen, modulate the electron distribution of the ring, and block sites of metabolism, thereby enhancing a drug candidate's pharmacokinetic profile.[1][8]

The challenge for the synthetic chemist lies in the precise installation of both the fluorine atom(s) and the carboxylate group onto the pyridine core with predictable regiochemistry. This guide deconstructs this challenge by applying the principles of retrosynthesis, logically disconnecting the target molecule to reveal plausible synthetic pathways and key intermediates.

Core Retrosynthetic Strategies: A Conceptual Overview

The synthesis of a fluorinated pyridine carboxylate can be approached from three fundamentally different directions. The choice of strategy is dictated by factors such as the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups on the molecule.

Caption: High-level overview of the three core retrosynthetic strategies.

Strategy 1: Late-Stage Functionalization of a Pre-formed Pyridine Ring

This is often the most direct and convergent approach, where a readily available pyridine or pyridine carboxylate is functionalized in the final stages of a synthesis. This strategy is particularly powerful for creating libraries of analogues for structure-activity relationship (SAR) studies.

Disconnection A: The C-F Bond

Retrosynthetically, the simplest disconnection is the C-F bond, leading back to a non-fluorinated pyridine carboxylate. The corresponding forward reactions involve either direct C-H fluorination or a substitution reaction.

Forward Reaction 1: Direct C-H Fluorination The direct replacement of a C-H bond with a C-F bond is an atom-economical and highly sought-after transformation. A prominent method involves the use of silver(II) fluoride (AgF₂).

-

Mechanism & Regioselectivity: This reaction proceeds via a radical mechanism and shows exquisite selectivity for the C-2 position (α to the pyridine nitrogen).[5][9][10] This selectivity is a key consideration when planning the synthesis. For 3-substituted pyridines, fluorination typically occurs exclusively at the 2-position.[5]

-

Causality: The high reactivity at the position alpha to the nitrogen is a hallmark of reactions on electron-deficient heterocycles. However, the conditions can be harsh. The AgF₂ reagent is a strong oxidant, which limits functional group compatibility. Free amines, alcohols, and the target carboxylic acid group itself are not tolerated, requiring the use of protecting groups or synthetic precursors like esters.[5][9]

Forward Reaction 2: Nucleophilic Aromatic Substitution (SNAr) A more traditional and often milder approach is the SNAr reaction, where a leaving group on the pyridine ring is displaced by a fluoride source (e.g., CsF, KF).

-

Mechanism & Scope: This pathway requires an electron-deficient pyridine ring, which is inherently the case, but the reaction is significantly accelerated by electron-withdrawing groups (like the target carboxylate or a nitro group) positioned ortho or para to the leaving group (e.g., -Cl, -Br, -NO₂).[8][11] The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by these groups.

-

Causality: From a practical standpoint, fluoropyridines are often more reactive in subsequent SNAr reactions than their chloro- or bromo- counterparts. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, a consequence of fluorine's high electronegativity accelerating the initial nucleophilic attack.[5] This makes fluorinated pyridines valuable intermediates for further diversification.

Disconnection B: The Carboxylate Group

Alternatively, the carboxylate group can be disconnected, leading back to a fluorinated pyridine. This is a common strategy if the fluorinated pyridine core is more accessible.

-

Forward Reactions:

-

Oxidation: An alkyl group (e.g., methyl) can be oxidized to a carboxylic acid using strong oxidants like KMnO₄ or RuO₄. The stability of the C-F bond under these conditions is a crucial consideration.

-

Hydrolysis: A nitrile group (-CN) is an excellent precursor to a carboxylic acid, typically hydrolyzed under acidic or basic conditions.

-

Metalation-Carbonation: Directed ortho-metalation (DoM) using a strong base like lithium diisopropylamide (LDA), followed by quenching with CO₂, can install a carboxylate group regioselectively. The fluorine atom's electron-withdrawing nature can influence the acidity of adjacent C-H bonds, guiding the metalation.

-

Caption: Workflow for the Late-Stage Functionalization strategy.

Strategy 2: The Building Block Approach via Cross-Coupling

This strategy relies on connecting pre-functionalized fragments using powerful transition-metal-catalyzed cross-coupling reactions. The key disconnections are the C-C or C-N bonds that join the pyridine core to other parts of the molecule. This approach offers high modularity and is ideal for complex targets where late-stage functionalization is not feasible.

Forward Reaction 1: Suzuki-Miyaura Coupling This is one of the most versatile C-C bond-forming reactions. The retrosynthetic disconnection leads to a fluoropyridine boronic acid/ester and an appropriate coupling partner.

-

Key Intermediate: Building blocks like 3-Fluoro-4-pyridineboronic Acid Pinacol Ester are commercially available or can be synthesized, serving as versatile intermediates for accessing a wide range of substituted fluoropyridines.[3]

-

Causality: The choice of catalyst and ligand is critical for achieving high yields, especially with electron-deficient heteroaromatic substrates. The reaction is generally tolerant of a wide range of functional groups, including esters.

Forward Reaction 2: Buchwald-Hartwig Amination For targets containing an amino group, or where an amino group serves as a precursor, the Buchwald-Hartwig amination is the method of choice for C-N bond formation.[12][13]

-

Regioselectivity: When using di-halogenated pyridines, regioselectivity can be achieved. For instance, in 2,5-dibromo-3-(trifluoromethyl)pyridine, monoamination occurs selectively at the more reactive C2 position.[14] Similarly, the Buchwald-Hartwig amination of 2,4-dichloropyridine can be controlled to react selectively at the C-2 position.[15]

-

Causality: This palladium-catalyzed reaction is often preferred over classical methods like SNAr or the Ullmann condensation due to its milder conditions and broader substrate scope.[12][13]

Caption: The modular nature of the Building Block approach via cross-coupling.